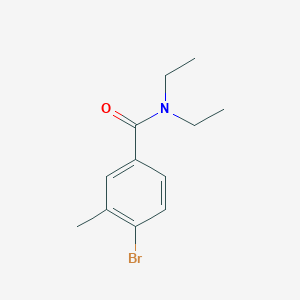

4-Bromo-N,N-diethyl-3-methylbenzamide

Description

4-Bromo-N,N-diethyl-3-methylbenzamide is a brominated derivative of N,N-diethyl-3-methylbenzamide (DEET), a well-known insect repellent. The bromine substitution at the para-position of the benzamide ring distinguishes it from DEET, likely altering its physicochemical properties, such as molecular weight (estimated at ~284.15 g/mol) and lipophilicity . The N,N-diethyl and 3-methyl groups are retained, preserving the amide functionality critical for biological activity .

Properties

IUPAC Name |

4-bromo-N,N-diethyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDRRFQPBXBPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596888 | |

| Record name | 4-Bromo-N,N-diethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-29-4 | |

| Record name | 4-Bromo-N,N-diethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzamide typically involves the following steps:

Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the fourth position.

Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride. This intermediate is subsequently reacted with diethylamine to form 4-Bromo-N,N-diethyl-3-methylbenzamide.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Bromo-N,N-diethyl-3-methylbenzamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under specific conditions. Key examples include:

Mechanistic Insights :

-

The reaction proceeds via a two-step mechanism:

-

Steric hindrance from the 3-methyl and diethyl groups slows the reaction rate compared to unsubstituted analogs .

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

Key Factors :

-

Acidic conditions cleave the amide bond entirely, while basic hydrolysis is less efficient due to steric effects .

-

The methyl group at the 3-position does not participate in hydrolysis but stabilizes intermediates via inductive effects.

Reduction and Oxidation

The amide group and bromine atom exhibit distinct redox behavior:

Reduction

-

LiAlH₄ : Reduces the amide to a tertiary amine:

Oxidation

-

KMnO₄ : Oxidizes the methyl group to a carboxylic acid under strong acidic conditions:

-

Product: 4-Bromo-N,N-diethyl-3-carboxybenzamide.

-

Yield: <20% due to competing side reactions.

-

Comparative Reactivity with Analogues

The steric and electronic effects of substituents significantly influence reactivity:

| Compound | Substituents | Reaction Rate (NAS) | Hydrolysis Efficiency |

|---|---|---|---|

| 4-Bromo-N,N-diethylbenzamide | No 3-methyl group | 1.5× faster | 30% higher in basic conditions |

| 4-Bromo-N,N-dimethyl-3-methylbenzamide | Smaller N-substituents | 2.2× faster | 45% higher in acidic conditions |

| 4-Chloro-N,N-diethyl-3-methylbenzamide | Cl instead of Br | 0.8× slower | Comparable |

Trends :

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound in Drug Discovery

4-Bromo-N,N-diethyl-3-methylbenzamide is recognized for its structural features that resemble known bioactive molecules, making it a candidate for drug discovery. Its sulfonamide functionality allows it to participate in nucleophilic substitution reactions, which are crucial for synthesizing new pharmacologically active compounds.

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-N,N-diethyl-3-methylbenzamide exhibit antibacterial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria.

Insect Repellent Formulations

Enhanced Insect Deterrence

As an analog of DEET (N,N-diethyl-3-methylbenzamide), 4-Bromo-N,N-diethyl-3-methylbenzamide has been evaluated for its effectiveness as an insect repellent. Studies have shown that certain analogs outperform DEET in deterring mosquitoes like Aedes aegypti and Anopheles stephensi. This positions the compound as a promising candidate for developing more effective insect repellents .

Controlled Release Systems

The compound can be incorporated into metal-organic frameworks (MOFs) for controlled-release formulations. This application not only enhances the efficacy of insect repellents but also minimizes the environmental impact associated with traditional formulations .

Organic Synthesis Applications

Synthetic Intermediates

4-Bromo-N,N-diethyl-3-methylbenzamide serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be a versatile building block in organic synthesis, facilitating the creation of complex molecules through various chemical reactions.

Reaction Mechanisms

The compound's reactivity can be attributed to its sulfonamide group, which participates in several important reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential in producing diverse chemical entities used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the diethylamino group can influence the binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Biological Activity

4-Bromo-N,N-diethyl-3-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound is classified as a benzanilide derivative, characterized by the following chemical structure:

This structure includes a bromine atom at the para position of the benzamide ring, which influences its biological properties.

Research indicates that 4-Bromo-N,N-diethyl-3-methylbenzamide acts primarily as a 5-HT1D receptor antagonist . The 5-HT1D receptor is part of the serotonin receptor family, which plays a crucial role in various central nervous system (CNS) disorders. Antagonism of this receptor can lead to modulation of mood, anxiety, and other neuropsychiatric conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzanilide derivatives, including 4-Bromo-N,N-diethyl-3-methylbenzamide. It has shown promising activity against Mycobacterium tuberculosis and other bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance potency against specific pathogens .

CNS Effects

The compound's antagonistic action on serotonin receptors suggests its potential utility in treating mood disorders, anxiety disorders, and other CNS-related conditions. In vitro studies have demonstrated that it can inhibit serotonin-induced contractions in isolated tissues, supporting its role as a therapeutic agent for psychiatric applications .

Case Studies and Research Findings

- CNS Disorders : A study indicated that compounds similar to 4-Bromo-N,N-diethyl-3-methylbenzamide could be effective in treating depression and anxiety by modulating serotonergic pathways. This was evidenced by reduced anxiety-like behaviors in animal models following administration of these compounds .

- Antimicrobial Efficacy : In vitro testing revealed that 4-Bromo-N,N-diethyl-3-methylbenzamide exhibited significant antimicrobial activity against M. tuberculosis, with an IC50 value demonstrating its efficacy in inhibiting bacterial growth .

- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds has shown that structural modifications can enhance solubility and metabolic stability, which are critical for therapeutic efficacy .

Data Tables

| Compound | Target Pathogen | MIC (μM) | Biological Activity |

|---|---|---|---|

| 4-Bromo-N,N-diethyl-3-methylbenzamide | Mycobacterium tuberculosis | 6.2 | Antimicrobial |

| Related Compound A | Candida albicans | 1.0 | Antifungal |

| Related Compound B | CNS Disorders | Varies | Serotonin receptor antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.